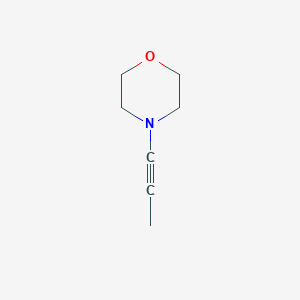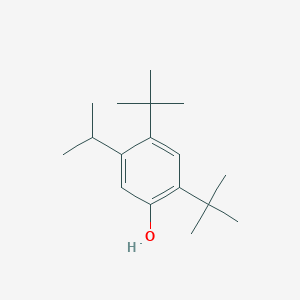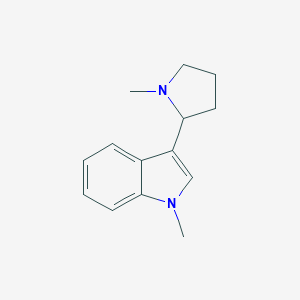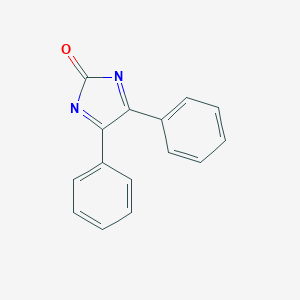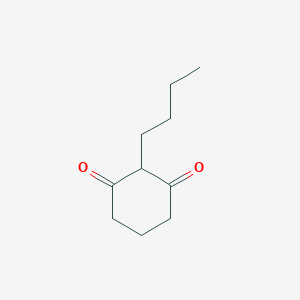
2-Butyl-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-1,3-cyclohexanedione (BCD) is an organic compound that belongs to the family of diketones. It is widely used in the synthesis of various organic compounds and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Butyl-1,3-cyclohexanedione is not fully understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can modify the function of proteins and other biomolecules.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-1,3-cyclohexanedione has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 2-Butyl-1,3-cyclohexanedione has also been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Butyl-1,3-cyclohexanedione in lab experiments is its high reactivity, which allows for the synthesis of complex organic molecules. However, 2-Butyl-1,3-cyclohexanedione can also be toxic to cells and can cause oxidative stress, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-Butyl-1,3-cyclohexanedione. One area of interest is the development of new synthetic methods for 2-Butyl-1,3-cyclohexanedione and its derivatives. Another area of interest is the study of the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its effects on cellular signaling pathways. Finally, 2-Butyl-1,3-cyclohexanedione may have potential applications in the development of new therapeutics for the treatment of diseases such as cancer and Alzheimer's disease.
In conclusion, 2-Butyl-1,3-cyclohexanedione is an important organic compound that has many potential applications in scientific research. Its high reactivity and ability to modify biomolecules make it a valuable tool for the synthesis of complex organic compounds and the study of cellular signaling pathways. However, its toxicity and potential to cause oxidative stress must be taken into consideration when designing experiments. Further research is needed to fully understand the mechanism of action of 2-Butyl-1,3-cyclohexanedione and its potential applications in the development of new therapeutics.
Métodos De Síntesis
2-Butyl-1,3-cyclohexanedione can be synthesized by the reaction of cyclohexanone with n-butyl lithium and carbon dioxide. The reaction takes place at low temperatures and produces a mixture of products, which can be separated by fractional distillation. The purity of 2-Butyl-1,3-cyclohexanedione can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Butyl-1,3-cyclohexanedione has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It has also been studied for its potential applications in the field of materials science, where it can be used as a precursor for the synthesis of polymers and other advanced materials.
Propiedades
Número CAS |
18456-90-1 |
|---|---|
Nombre del producto |
2-Butyl-1,3-cyclohexanedione |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-butylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h8H,2-7H2,1H3 |
Clave InChI |
YMQRPZZAFLGYQY-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)CCCC1=O |
SMILES canónico |
CCCCC1C(=O)CCCC1=O |
Sinónimos |
2-Butyl-1,3-cyclohexanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)



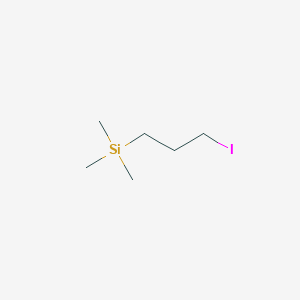
![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)

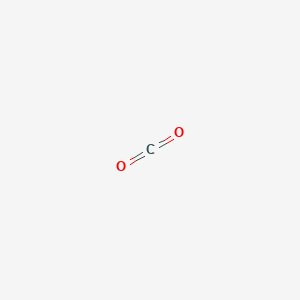
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
